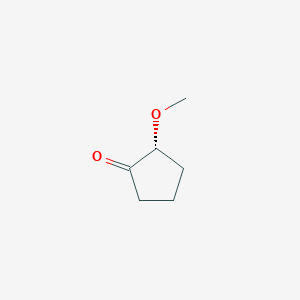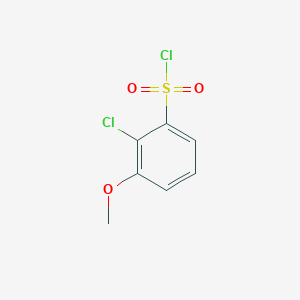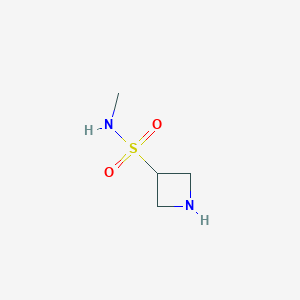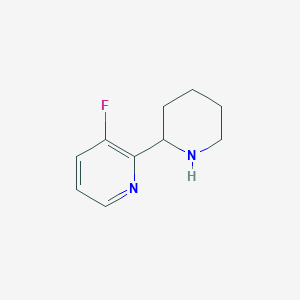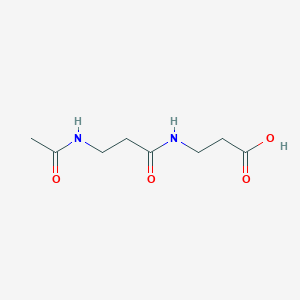
3-(3-Acetamidopropanamido)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Acetamidopropanamido)propanoic acid is an organic compound with the molecular formula C8H14N2O4 It is a derivative of propanoic acid, featuring an acetamido group and a propanamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetamidopropanamido)propanoic acid typically involves the following steps:
Starting Materials: Propanoic acid, acetic anhydride, and ammonia.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(3-Acetamidopropanamido)propanoic acid may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for efficiency and cost-effectiveness, utilizing advanced reactors and purification techniques to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Acetamidopropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamido and propanamido groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: New derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Acetamidopropanamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-(3-Acetamidopropanamido)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Aminopropanamido)propanoic acid
- 3-(3-Hydroxypropanamido)propanoic acid
- 3-(3-Methylpropanamido)propanoic acid
Uniqueness
3-(3-Acetamidopropanamido)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and propanamido groups allow for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2O4 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-(3-acetamidopropanoylamino)propanoic acid |
InChI |
InChI=1S/C8H14N2O4/c1-6(11)9-4-2-7(12)10-5-3-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) |
InChI-Schlüssel |
OQDUKPZJYNHACQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


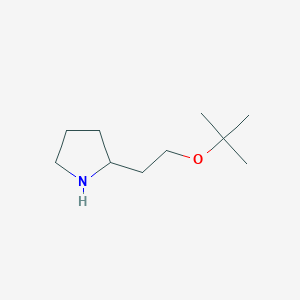
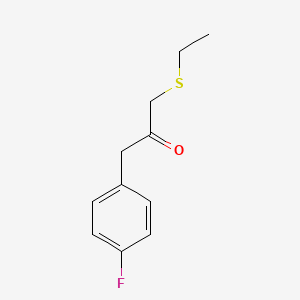
![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
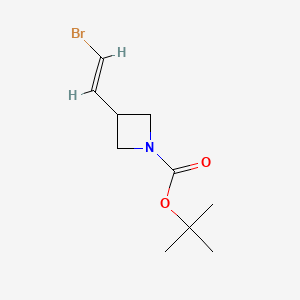

![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
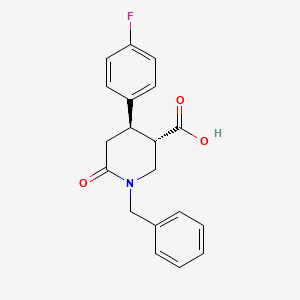
![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)

